N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
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Overview
Description
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to be used in the synthesis of a wide range of biologically active heterocycles .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with a suitable amine to form an amide . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis
The molecular structure of similar compounds is determined by several active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers allow them to participate in diverse types of reactions .Chemical Reactions Analysis
Furan-2-carbonyl compounds can undergo a variety of chemical reactions. For instance, heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The research highlights methods for synthesizing derivatives of tetrahydroisoquinolines incorporating furan-2-carbonyl groups. These methods are essential for creating compounds with potential therapeutic applications due to their structural diversity and complexity. For example, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves detailed reaction conditions to yield various pharmacophorically relevant tetrahydroisoquinolinones (Kandinska et al., 2006).
Structural Characterization : Studies also focus on the structural elucidation of these compounds through methods such as X-ray diffraction. For instance, a compound structurally similar to the query, featuring a furan-2-carbonyl group attached to a tetrahydroisoquinoline ring, was synthesized and characterized, highlighting its potential as a therapeutic agent due to its anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Potential Bioactive Applications
Antibacterial Activity : Compounds synthesized with furan-2-carbonyl structural motifs have been evaluated for their antibacterial activity. For instance, a study on the synthesis and antibacterial activity evaluation of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline demonstrated promising antibacterial properties, indicating potential applications in developing new antibacterial agents (Murugavel et al., 2015).
Anti-tuberculosis Activity : Another significant application is in the field of anti-tuberculosis drug development. A one-pot synthesis of derivatives featuring the furan-2-yl-methyl group demonstrated potential anti-tuberculosis activities, underscoring the importance of such structural motifs in medicinal chemistry (Bai et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCAIRHWMAXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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